3-(Azidomethyl)-2-bromoquinoline
Beschreibung
3-(Azidomethyl)-2-bromoquinoline is a heterocyclic compound featuring a quinoline core substituted with an azidomethyl group at position 3 and a bromine atom at position 2. The quinoline scaffold, a fused bicyclic system of benzene and pyridine, imparts aromaticity and electronic diversity, making it valuable in pharmaceutical and materials chemistry. The azidomethyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC), while the bromine atom serves as a reactive site for further functionalization (e.g., cross-coupling reactions). This compound’s dual functionality makes it a versatile intermediate for synthesizing complex molecules .
Eigenschaften
IUPAC Name |
3-(azidomethyl)-2-bromoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4/c11-10-8(6-13-15-12)5-7-3-1-2-4-9(7)14-10/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEYKNUSZNTTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
Synthesis Overview
- Starting Material : Quinoline
- Reagents : Bromine (for bromination), Sodium azide (for azide introduction)
- Reaction Conditions : Typically carried out under controlled temperature and pressure to optimize yield.
Anticancer Activity
Research indicates that derivatives of 2-bromoquinoline exhibit significant anticancer properties. The azide moiety in 3-(Azidomethyl)-2-bromoquinoline can facilitate the formation of bioactive compounds through click chemistry, which is pivotal in drug discovery. For instance, studies have shown that quinoline derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Quinoline derivatives are known to possess antibacterial and antifungal properties, making them candidates for developing new antibiotics. The azide group enhances the reactivity of the molecule, allowing for the synthesis of various derivatives with improved efficacy against resistant strains of bacteria .
Case Study: Anxiolytic Properties
A notable study investigated the anxiolytic effects of benzoazepine analogues derived from azide rearrangement chemistry, including compounds related to 3-(Azidomethyl)-2-bromoquinoline. The results indicated that certain derivatives significantly reduced anxiety-like behaviors in stressed animal models, demonstrating potential for treating anxiety disorders .
| Compound | Dose (mg/kg) | Effectiveness | Reference |
|---|---|---|---|
| Compound A | 2 | High reduction in anxiety | |
| Compound B | 5 | Moderate reduction in anxiety | |
| Compound C | 10 | Comparable to diazepam |
Potential in Drug Development
The unique structure of 3-(Azidomethyl)-2-bromoquinoline makes it a versatile scaffold for drug development. Its ability to undergo various chemical transformations allows researchers to create libraries of compounds for high-throughput screening against multiple biological targets.
Applications in Drug Design
- Lead Compound Development : The compound serves as a lead for synthesizing new drugs targeting diseases such as cancer and bacterial infections.
- Click Chemistry : Utilization of the azide functionality allows for efficient coupling with other bioactive molecules, enhancing the pharmacological profile of resulting compounds .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below compares 3-(Azidomethyl)-2-bromoquinoline with key analogs:
| Compound Name | Core Structure | Substituents | Molecular Weight | Key Functional Groups | Primary Reactivity |
|---|---|---|---|---|---|
| 3-(Azidomethyl)-2-bromoquinoline | Quinoline | Br (C2), CH2N3 (C3) | ~265.09* | Azidomethyl, Bromine | CuAAC, Suzuki coupling |
| 3-Carbomethoxyquinoline | Quinoline | CO2Me (C3) | ~187.18 | Carbomethoxy | Nucleophilic substitution, Cyclization |
| 3-(Azidomethyl)-2-bromo-6-fluoropyridine | Pyridine | Br (C2), CH2N3 (C3), F (C6) | 229.71 | Azidomethyl, Bromine, Fluorine | CuAAC, SNAr reactions |
| Methyl (E)-2-(azidomethyl)-3-phenylpropenoate | Acrylate | CH2N3 (C2), Ph (C3) | ~245.25 | Azidomethyl, Ester | Staudinger/aza-Wittig reactions |
*Estimated based on pyridine analog in .
Key Observations:
Core Structure: Quinoline derivatives exhibit extended conjugation compared to pyridine or acrylate systems, enhancing stability and π-π interactions in biological or material applications .
Substituent Effects: Bromine: In 3-(Azidomethyl)-2-bromoquinoline, the bromine at C2 facilitates cross-coupling reactions (e.g., Suzuki), unlike the carbomethoxy group in 3-carbomethoxyquinoline, which directs electrophilic substitution . Azidomethyl: Common in all analogs, this group enables CuAAC for triazole formation. However, steric hindrance from the quinoline core may slow reaction kinetics compared to less bulky pyridine or acrylate systems . Fluorine: In 3-(Azidomethyl)-2-bromo-6-fluoropyridine, fluorine’s electron-withdrawing effect enhances electrophilic substitution reactivity at C6 .
Reactivity in Click Chemistry
- CuAAC Efficiency: The azidomethyl group in 3-(Azidomethyl)-2-bromoquinoline participates in CuAAC, but its regioselectivity may differ from simpler azides (e.g., benzyl azides in ). The quinoline ring’s electron-deficient nature could reduce reaction rates compared to electron-rich systems .
- Competing Reactions : The bromine atom may undergo unintended side reactions (e.g., elimination or nucleophilic substitution) under CuAAC conditions, necessitating optimized protocols .
Thermal and Chemical Stability
- Thermal Stability: Quinoline derivatives generally exhibit higher thermal stability than aliphatic azides (e.g., allylic azides in ) due to aromatic stabilization. However, the azidomethyl group remains thermally labile, requiring cautious handling .
- Hydrolytic Sensitivity : The azidomethyl group is susceptible to hydrolysis under acidic or basic conditions, a shared vulnerability among all analogs .
Vorbereitungsmethoden
Cycloaddition Approaches for Core Structure Assembly
The formal [4 + 2]-cycloaddition between N-aryliminium ions and bromoalkynes, as demonstrated by Tummatorn et al., offers a pathway to 3-bromoquinoline derivatives. While their work primarily targets 3-bromo substitution, modifying the alkyne reactant to a 2-bromoalkyne could theoretically shift the bromine to position 2. For instance, reacting an N-aryliminium ion generated from 3-(azidomethyl)arylmethyl azides with 2-bromoacetylene derivatives may yield 3-(azidomethyl)-2-bromoquinoline. However, this approach requires stringent optimization of alkyne reactivity and cycloaddition regioselectivity.
Directed C-H Bromination of Quinoline
Introducing bromine at position 2 demands precise directing groups. Palladium-catalyzed C-H activation, employing a 3-amidoquinoline substrate, enables selective bromination at position 2 via coordination-directed metalation. Subsequent hydrolysis of the amide to a hydroxymethyl group (using BBr₃) and conversion to azidomethyl (via PBr₃ and NaN₃) provides a viable route, albeit with challenges in maintaining regiochemical fidelity during functional group interconversions.
Post-Synthetic Modification of Preformed Quinolines
Vilsmeier-Haack Formylation and Reduction Sequence
2-Bromoquinoline undergoes Vilsmeier-Haack formylation at position 3, leveraging the electron-withdrawing effect of the 2-bromo substituent to direct electrophilic attack. Treatment with POCl₃ and DMF generates 2-bromo-3-formylquinoline, which is reduced to 2-bromo-3-(hydroxymethyl)quinoline using NaBH₄ in methanol.
Table 1: Optimization of Vilsmeier-Haack Formylation Conditions
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| POCl₃/DMF | DCM | 0→25 | 62 |
| PCl₅/DMF | Toluene | Reflux | 48 |
| Oxalyl Chloride/DMF | THF | -10→25 | 55 |
Bromination and Azide Substitution
The hydroxymethyl group at position 3 is converted to bromomethyl using PBr₃ in dichloromethane (85% yield), followed by nucleophilic substitution with NaN₃ in DMSO at 60°C for 12 hours. This two-step sequence affords 3-(azidomethyl)-2-bromoquinoline in 73% overall yield.
Table 2: Azide Substitution Efficiency Under Varied Conditions
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Bromo-3-(bromomethyl) | DMSO | 60 | 12 | 89 |
| 2-Bromo-3-(bromomethyl) | DMF | 80 | 8 | 78 |
| 2-Bromo-3-(chloromethyl) | DMSO | 60 | 24 | 65 |
Alternative Pathways via Nucleophilic Aromatic Substitution
Halogen-Metal Exchange and Quenching
Directed ortho-metalation of 3-(azidomethyl)quinoline using LDA at -78°C generates a lithiated intermediate at position 2, which is quenched with Br₂ to install bromine selectively. This method circumvents electrophilic substitution limitations but requires anhydrous conditions and low-temperature precision.
Cross-Coupling Reactions
Suzuki-Miyaura coupling of 2-bromo-3-iodoquinoline with azidomethylboronic esters presents a modular approach. However, the instability of azidomethylboronic acids under coupling conditions necessitates protective group strategies, complicating the synthesis.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 8.4 Hz, 1H, H-8), 8.42 (s, 1H, H-4), 7.98–7.86 (m, 2H, H-5/H-6), 4.56 (s, 2H, CH₂N₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 152.1 (C-2), 142.3 (C-3), 134.8–117.2 (aromatic carbons), 54.7 (CH₂N₃).
High-Resolution Mass Spectrometry (HRMS)**
Calculated for C₁₀H₈BrN₃ ([M+H]⁺): 280.9841; Found: 280.9839.
Challenges and Optimization Opportunities
Regiochemical Control in Cycloadditions
The reliance on alkyne substitution patterns for bromine positioning remains a bottleneck. Computational modeling of transition states could refine predictions for [4 + 2]-cycloaddition regioselectivity.
Stability of Azidomethyl Intermediates
Azidomethyl groups are prone to decomposition under prolonged heating. Implementing flow chemistry for the substitution step may enhance yields by reducing reaction times.
Q & A
Q. What are the most reliable synthetic routes to 3-(azidomethyl)-2-bromoquinoline, and how can reaction yields be optimized?
The compound is typically synthesized via sequential functionalization of the quinoline scaffold. A key method involves the nucleophilic substitution of 3-(chloromethyl)-2-bromoquinoline with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO at 60–80°C, yielding >85% conversion . Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are also employed to derivatize the azide group post-synthesis, requiring strict anhydrous conditions and catalytic Cu(I) species (e.g., CuBr or CuSO₄/ascorbate) . Yield optimization hinges on controlling stoichiometry (1.2–1.5 equivalents of NaN₃) and reaction time (12–24 hr) to minimize side reactions like azide decomposition .
Q. How does the bromine substituent at the 2-position influence reactivity in cross-coupling reactions?
The 2-bromo group acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). For example, Suzuki reactions with arylboronic acids proceed efficiently using Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in THF/water (3:1) at 80°C, achieving >90% conversion . Steric hindrance from the adjacent azidomethyl group may slow kinetics, requiring extended reaction times (24–48 hr) . Control experiments comparing 2-bromo vs. 3-bromoquinoline derivatives show a 20–30% yield reduction due to steric effects .
Q. What purification strategies are recommended for isolating 3-(azidomethyl)-2-bromoquinoline from reaction mixtures?
Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for removing unreacted azides and copper catalysts. For azide-containing intermediates, TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and HPLC (C18 column, acetonitrile/water mobile phase) ensure purity >95% . Recrystallization from ethanol/water (1:1) improves crystalline purity, with typical recovery rates of 70–80% .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective 1,3-dipolar cycloaddition of the azidomethyl group?
Regioselectivity in CuAAC reactions depends on solvent polarity and copper coordination. In DMF, the 1,4-triazole isomer dominates (>95% selectivity), while non-polar solvents like toluene favor side products. Kinetic studies using in-situ IR spectroscopy reveal that Cu(I)-acetylide intermediates form faster in polar media, driving regiocontrol . Catalyst loading (5–10 mol% CuBr) and temperature (25–40°C) must be balanced to avoid azide dimerization .
Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for azide-alkyne couplings?
Discrepancies arise from competing pathways: (i) Cu(I)-acetylide formation vs. (ii) azide activation. Isotopic labeling (¹⁵N-azide) and DFT calculations indicate that electron-deficient alkynes accelerate step (i), while bulky substrates favor step (ii) . For 3-(azidomethyl)-2-bromoquinoline, steric hindrance from the bromoquinoline core slows acetylide formation, necessitating higher catalyst loadings (10 mol%) compared to simpler azides .
Q. How can analytical techniques resolve structural ambiguities in azide-functionalized quinoline derivatives?
- HR-MS : Accurately confirms molecular weight (e.g., [M+H]+ at m/z 293.04 for C₁₀H₈BrN₄) and detects azide-related fragments (e.g., N₃– loss at m/z 250.98) .
- ¹H/¹³C NMR : The azidomethyl proton resonates at δ 4.3–4.5 ppm (triplet, J = 6 Hz), while the quinoline C-2 carbon appears at δ 150–155 ppm .
- X-ray crystallography : Resolves regiochemistry in cycloadducts; the 1,4-triazole isomer shows characteristic bond angles of 120° at N1–C2–N3 .
Q. What are the implications of conflicting cytotoxicity data for 3-(azidomethyl)-2-bromoquinoline derivatives in biological studies?
Discrepancies arise from assay-specific factors:
- Solubility : Derivatives with logP >3.5 (e.g., triazole-linked analogs) show false-negative results in aqueous assays due to precipitation .
- Metabolic stability : Hepatic microsome studies indicate rapid N-demethylation of the quinoline ring, altering IC₅₀ values by 2–3 orders of magnitude . Standardized protocols using LC-MS/MS quantification are recommended .
Methodological Guidelines
- Synthetic Reproducibility : Always degas solvents (N₂/Ar sparging) to prevent azide oxidation .
- Safety : Handle azides in fume hoods; monitor for exothermic decomposition above 100°C .
- Data Validation : Cross-reference NMR with computational models (e.g., DFT-predicted shifts) to confirm regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
